

ATTO 590: A Comprehensive Technical Guide for Researchers

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An in-depth exploration of the chemical structure, properties, and applications of the rhodamine-based fluorescent dye, **ATTO 590**.

ATTO 590 is a fluorescent label belonging to the rhodamine family of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These properties make it a versatile and robust tool for a wide range of applications in life sciences research, particularly in high-resolution microscopy and single-molecule detection.[2][3] This guide provides a detailed overview of the chemical and physical properties of ATTO 590, along with experimental protocols for its use and visualizations of relevant workflows.

Core Chemical Structure and Derivatives

ATTO 590 is a moderately hydrophilic dye that is typically supplied as a mixture of two isomers with nearly identical spectroscopic properties.[2][3] The core structure of ATTO 590 is based on a rhodamine scaffold. The chemical formula for the carboxy form of ATTO 590 is C₃₇H₃₉ClN₂O₉, with a molecular weight of 691.17 g/mol . For covalent labeling of biomolecules, ATTO 590 is available in several reactive forms, including N-hydroxysuccinimidyl (NHS) ester, maleimide, and alkyne derivatives.

The NHS ester of **ATTO 590** (C₄₁H₄₂ClN₃O₁₁) reacts efficiently with primary amino groups, such as those found on proteins and amine-modified oligonucleotides.[4] The maleimide derivative (MW: 813 g/mol) is used for labeling molecules containing free thiol (sulfhydryl)



groups, such as cysteine residues in proteins.[5][6] The alkyne form of **ATTO 590** is utilized in "click chemistry" reactions for specific and efficient labeling of azide-modified molecules.[2]

Physicochemical and Spectroscopic Properties

The robust photophysical properties of **ATTO 590** make it a reliable choice for various fluorescence-based assays. The dye exhibits strong absorption with an excitation maximum around 593-594 nm and a high molar extinction coefficient of approximately 120,000 M⁻¹cm⁻¹. [7][8][9] Its emission maximum is in the orange-red region of the spectrum, at about 622-624 nm.[7][8] **ATTO 590** boasts a high fluorescence quantum yield of around 80% in aqueous solutions and a fluorescence lifetime of approximately 3.7 nanoseconds.[3]

Property	Value	Reference
Absorption Maximum (λabs)	593 - 594 nm	[7][8][9]
Emission Maximum (λem)	622 - 624 nm	[7][8]
Molar Extinction Coefficient (ϵ)	~120,000 M ⁻¹ cm ⁻¹	[7][8]
Fluorescence Quantum Yield (Φ)	~0.80	
Fluorescence Lifetime (τ)	~3.7 ns	[3]
Molecular Weight (Carboxy)	691.17 g/mol	
Molecular Weight (NHS Ester)	788.24 g/mol	
Molecular Weight (Maleimide)	813 g/mol	[5]

Experimental Protocols and Applications

ATTO 590 and its derivatives are widely used in various biochemical and cell biology applications, including fluorescence microscopy, flow cytometry, and in situ hybridization.[2][3]

Protein Labeling with ATTO 590 NHS Ester

This protocol describes the general procedure for labeling proteins with ATTO 590 NHS ester.

Materials:

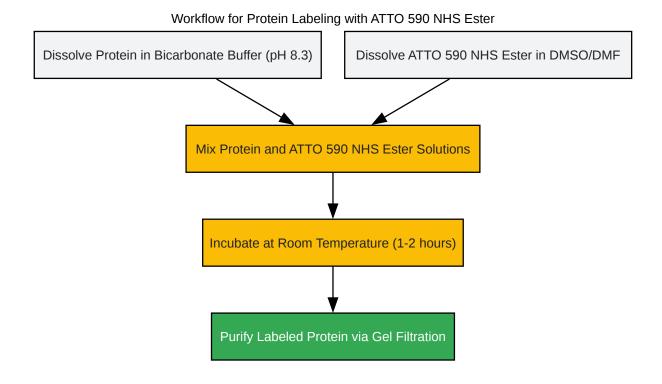


- Protein of interest in an amine-free buffer (e.g., PBS)
- ATTO 590 NHS ester
- Anhydrous, amine-free DMSO or DMF
- Sodium bicarbonate buffer (1 M, pH 8.3)
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL.
- Immediately before use, dissolve the ATTO 590 NHS ester in DMSO or DMF to a concentration of 2 mg/mL.
- Add the dissolved ATTO 590 NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically.
- Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
- Separate the labeled protein from the unreacted dye using a gel filtration column.





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Protein Labeling Workflow

Staining of F-actin with ATTO 590-Phalloidin

This protocol outlines the steps for visualizing filamentous actin (F-actin) in fixed and permeabilized cells using a phalloidin conjugate of **ATTO 590**.

Materials:

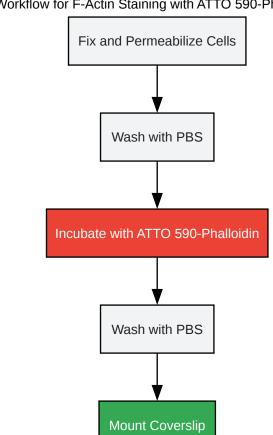
- Fixed and permeabilized cells on coverslips
- ATTO 590-phalloidin
- Phosphate-buffered saline (PBS)
- · Mounting medium

Procedure:

· Wash the fixed and permeabilized cells twice with PBS.



- Prepare the staining solution by diluting ATTO 590-phalloidin in PBS to the desired concentration (typically 100-200 nM).
- Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using a suitable mounting medium.



Workflow for F-Actin Staining with ATTO 590-Phalloidin

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F-Actin Staining Workflow

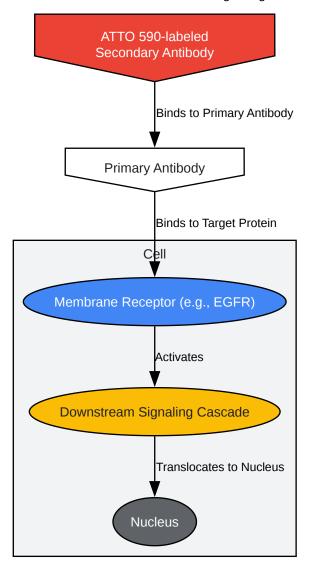
Visualization of Signaling Pathways

Fluorescently labeled biomolecules are instrumental in elucidating complex cellular signaling pathways. For instance, an antibody targeting a key signaling protein, such as the Epidermal



Growth Factor Receptor (EGFR), can be labeled with **ATTO 590**. This allows for the visualization of the receptor's localization and trafficking within the cell upon stimulation, providing insights into the activation of downstream signaling cascades like the Ras-Raf-MEK-ERK pathway.[1][10]

Immunofluorescence Detection of a Signaling Protein



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Signaling Pathway Visualization



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